N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2,6-Dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a thieno[3,2-d]pyrimidin-4-one core linked via a sulfanyl group to an N-(2,6-dimethylphenyl)acetamide moiety. The thienopyrimidine scaffold is notable for its electron-rich aromatic system, which is often leveraged in medicinal chemistry for interactions with biological targets .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-13(8-9-24-16)19-18(21)25-10-14(22)20-15-11(2)6-5-7-12(15)3/h5-9H,4,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQUSCXWPBXQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural and molecular properties:
| Property | Value |
|---|---|
| CAS Number | 1252922-04-5 |
| Molecular Formula | C₁₈H₁₉N₃O₂S₂ |
| Molecular Weight | 373.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
The thienopyrimidine core structure is significant for its biological activity, as it contributes to the compound's interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, thienopyrimidine derivatives have been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Thienopyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have shown that these compounds can affect cell cycle progression and promote cell death in various cancer cell lines .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases that are crucial for cancer cell survival.
- Protein-Ligand Interactions : Molecular docking studies suggest that the compound interacts with target proteins critical for bacterial survival and cancer cell proliferation. For instance, binding affinity studies reveal strong interactions with DNA gyrase and other relevant targets .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various thienopyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead structure for developing new antibiotics .
Cancer Cell Line Studies
Another study focused on the anticancer properties of thienopyrimidine derivatives demonstrated that treatment with this compound resulted in a 70% reduction in cell proliferation in breast cancer cell lines after 48 hours of exposure. Apoptotic markers were significantly elevated in treated cells compared to controls, indicating a potential mechanism involving programmed cell death .
Scientific Research Applications
Biological Activities
Research on similar thieno[3,2-d]pyrimidine derivatives has demonstrated various biological activities, including:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that thieno[3,2-d]pyrimidines can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication. The mechanism often involves interference with viral enzymes or host cell receptors necessary for viral entry .
- Anti-inflammatory Effects : Certain thieno[3,2-d]pyrimidine compounds exhibit anti-inflammatory properties by modulating pathways associated with inflammation and immune response .
Table: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Thieno precursors |
| 2 | Sulfanylation | Sulfur reagents |
| 3 | Acylation | Acetic anhydride |
Case Studies
- Inhibition of Kinase Activity : A study demonstrated that compounds structurally similar to N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide effectively inhibited tyrosine kinase activity associated with vascular endothelial growth factor receptor 2 (VEGF-R2), suggesting potential applications in cancer therapy .
- Antiviral Research : In a recent investigation into antiviral agents targeting SARS-CoV-2, derivatives of thieno[3,2-d]pyrimidines were assessed for their ability to inhibit viral entry and replication in vitro. These findings indicate that modifications to the thieno core can enhance antiviral efficacy .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure is compared to five analogs in Table 1, highlighting key differences in heterocyclic systems, phenyl substituents, and applications.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations
Heterocyclic Systems: The thieno[3,2-d]pyrimidin-4-one core in the target compound is distinct from the 1,3,4-oxadiazole () and pyrimidin-2-yl () systems. Thienopyrimidines are known for their planar, electron-rich structures, which enhance interactions with enzymes or receptors . In contrast, oxadiazoles () are often used to improve metabolic stability and bioavailability in drug design.
In contrast, 2,3-dichlorophenyl () and 2-chlorophenyl () substituents increase electrophilicity, which may enhance binding to hydrophobic pockets in biological targets.
Functional Groups: The ethyl group on the thienopyrimidine ring in the target compound likely increases lipophilicity compared to the methyl group in ’s pyrimidine derivative. The sulfanyl linker in the target compound and analogs () contributes to conformational flexibility, whereas pesticides like alachlor () use chloro and methoxymethyl groups for herbicidal activity.
Applications :
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thienopyrimidinone precursors are reacted with thiol-containing acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization (e.g., 80% as in ) involves controlling temperature (e.g., reflux at 80–100°C) and stoichiometric ratios. Post-synthesis purification employs recrystallization or column chromatography. Key steps include monitoring reaction progress via TLC and confirming intermediate structures using H NMR (e.g., δ 12.50 ppm for NH groups) .
Q. Which analytical techniques are critical for structural validation?
Essential methods include:
- Melting point analysis (e.g., 230–232°C ).
- H NMR for identifying substituents (e.g., aromatic protons at δ 7.82 ppm and SCH₂ signals at δ 4.12 ppm ).
- Elemental analysis to verify purity (e.g., C: 45.29% vs. calculated 45.36% ).
- Mass spectrometry (e.g., [M+H]⁺ at m/z 344.21 ).
Advanced Research Questions
Q. How to address discrepancies in reported biological activity data?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. normal) or incubation times.
- Purity issues : Impurities from incomplete purification (e.g., residual DMF) can skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Structural analogs : Subtle substituent changes (e.g., methyl vs. ethyl groups) alter bioactivity. Compare with structurally validated analogs (e.g., N-(4-chlorophenyl) derivatives ).
Q. What is the pharmacological role of the sulfanylacetamide moiety?
The sulfanyl group enhances hydrogen-bonding capacity with biological targets (e.g., enzyme active sites), while the acetamide linker improves solubility. SAR studies on analogs show that replacing sulfur with oxygen reduces activity by 30–50%, highlighting its electronic and steric importance .
Q. How do substituents influence electronic properties and reactivity?
- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks.
- Methyl/ethyl groups on the phenyl ring modulate steric hindrance, affecting binding to hydrophobic pockets (e.g., in kinase inhibitors). Computational studies (e.g., DFT) quantify charge distribution and frontier molecular orbitals .
Methodological Notes
- Crystallographic Data : Use APEX2 for data collection and SHELXS97 for structure solution .
- Biological Assays : Include positive controls (e.g., known inhibitors) and validate via dose-response curves.
- Synthetic Optimization : Track by-products using LC-MS and adjust reaction kinetics via time-resolved IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
